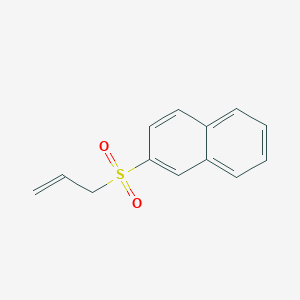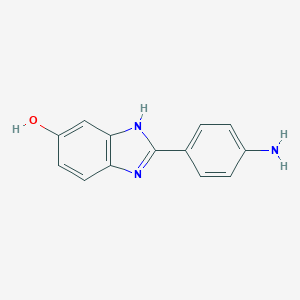
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles. It has been widely used in scientific research due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one exhibits significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to protect against oxidative stress and prevent cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its solubility in water is limited, which may affect its bioavailability in biological systems.
Direcciones Futuras
There are several future directions for the use of 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a catalyst for organic reactions.
Métodos De Síntesis
The synthesis of 5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one involves the reaction of 2-amino-5-methylphenol with 2-bromoethyl phenyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained in high yield and purity after purification by recrystallization.
Aplicaciones Científicas De Investigación
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one has been used in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a fluorescent probe to detect metal ions such as copper and iron in biological samples. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Propiedades
Fórmula molecular |
C16H15NO3 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
5-methyl-3-(2-phenoxyethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H15NO3/c1-12-7-8-15-14(11-12)17(16(18)20-15)9-10-19-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Clave InChI |
FHAZOOKQOLEAGG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3 |
Solubilidad |
14.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285671.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B285673.png)
![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B285678.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-butynyl 4-methylbenzoate](/img/structure/B285679.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)

![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate](/img/structure/B285694.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)

